molecular formula C22H22N2O3 B14984595 (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B14984595
M. Wt: 362.4 g/mol
InChI Key: OTGOWVKDZDCHAT-DHZHZOJOSA-N
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Description

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-(1,3-benzoxazol-2-yl)piperidine with 3-(4-methoxyphenyl)prop-2-en-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to a single bond using reducing agents like sodium borohydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The methoxyphenyl group can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzoxazole and piperidine rings, along with the methoxyphenyl group, provides a versatile scaffold for further modification and optimization in various applications.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

(E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H22N2O3/c1-26-18-9-6-16(7-10-18)8-11-21(25)24-14-12-17(13-15-24)22-23-19-4-2-3-5-20(19)27-22/h2-11,17H,12-15H2,1H3/b11-8+

InChI Key

OTGOWVKDZDCHAT-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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